1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one
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Overview
Description
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a triazolopyridine moiety
Preparation Methods
The synthesis of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the triazolopyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of certain functional groups.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a ligand in receptor binding studies.
Industry: It can be used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include:
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Properties
Molecular Formula |
C21H25N5O2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one |
InChI |
InChI=1S/C21H25N5O2/c1-28-18-8-3-2-7-17(18)24-13-15-25(16-14-24)21(27)11-6-10-20-23-22-19-9-4-5-12-26(19)20/h2-5,7-9,12H,6,10-11,13-16H2,1H3 |
InChI Key |
ZMGAEPZRMYDVOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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